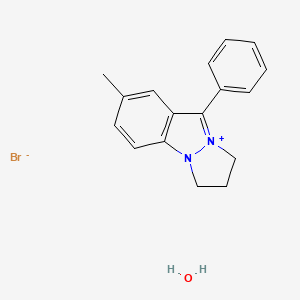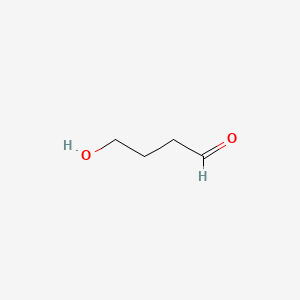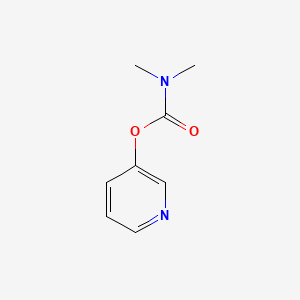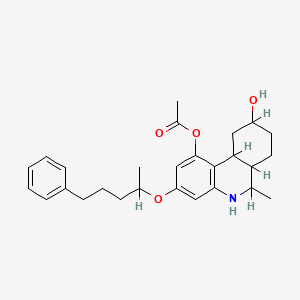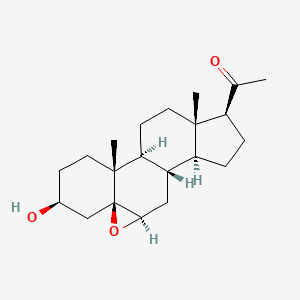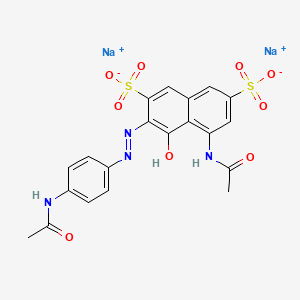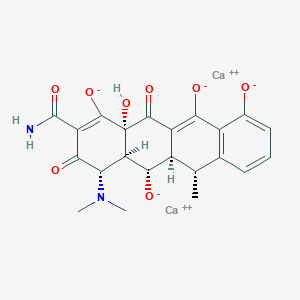
Benzonaphthyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonaphthyridone is a heterocyclic compound that belongs to the class of benzo[b][1,8]naphthyridines. This compound is known for its potential therapeutic applications, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in various inflammatory and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include 1,3-dicyclohexylcarbodiimide (DCC) and benzotriazol-1-yloxytris(dimethylamino)phosphonium (BOP) reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzonaphthyridone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Benzonaphthyridone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential as a PDE4 inhibitor, which can be useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the activity of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes. By inhibiting PDE4, Benzonaphthyridone increases cAMP levels, leading to the suppression of inflammatory and immune cell activation .
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives: These compounds also act as PDE4 inhibitors and share a similar core structure.
Nitrogen-containing heterocyclic compounds: These compounds have similar biological activities and are used in various therapeutic applications
Uniqueness
Benzonaphthyridone is unique due to its specific substitution pattern, which enhances its selectivity and potency as a PDE4 inhibitor. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
28907-44-0 |
|---|---|
Fórmula molecular |
C17H18ClN3O |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
7-chloro-10-[3-(dimethylamino)propyl]benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C17H18ClN3O/c1-20(2)9-4-10-21-15-7-6-12(18)11-14(15)16(22)13-5-3-8-19-17(13)21/h3,5-8,11H,4,9-10H2,1-2H3 |
Clave InChI |
DZXCWDAAGKRZPA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3 |
SMILES canónico |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3 |
Números CAS relacionados |
28907-45-1 (hydrochloride) |
Sinónimos |
10-(3-dimethylaminopropyl)-7-chlorobenzo(b)(1,8)naphthyrid-5-one benzonaphthyridone benzonaphthyridone hydrochloride IF C-45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



